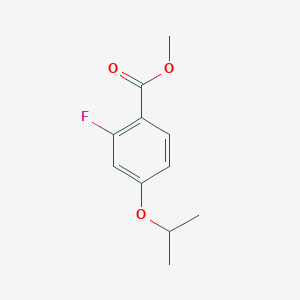

2-Fluoro-4-isopropoxybenzoic acid methyl ester

Description

2-Fluoro-4-isopropoxybenzoic acid methyl ester is a fluorinated aromatic ester characterized by a benzoic acid backbone substituted with a fluorine atom at the ortho-position (C2) and an isopropoxy group at the para-position (C4). The methyl ester functional group (-COOCH₃) at the carboxylic acid position enhances its volatility and solubility in organic solvents. However, commercial availability is currently discontinued, as noted by CymitQuimica . Its SMILES structure, FC1=C(C(=O)OC)C=CC(=C1)OC(C)C, confirms the substitution pattern .

Properties

IUPAC Name |

methyl 2-fluoro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWALYBMEHLXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isopropoxybenzoic acid methyl ester typically involves the esterification of 2-Fluoro-4-isopropoxybenzoic acid. The reaction is carried out using methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-4-isopropoxybenzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isopropoxybenzoic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-Fluoro-4-isopropoxybenzoic acid and methanol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Hydrolysis: 2-Fluoro-4-isopropoxybenzoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2-Fluoro-4-isopropoxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-4-isopropoxybenzoic acid methyl ester is utilized in several scientific research fields, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isopropoxybenzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity, leading to various biological effects. The isopropoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : Fluorinated benzoic esters are prioritized in medicinal chemistry for their bioavailability and target selectivity .

- Natural vs. Synthetic Esters : Resin-derived esters (e.g., communic acid methyl ester ) exhibit structural complexity unmatched by synthetic analogs, limiting their utility outside specialized applications.

- Discontinuation Factors : The target compound’s discontinuation may reflect industry shifts toward trifluoromethyl or bulkier substituents for enhanced bioactivity.

Biological Activity

2-Fluoro-4-isopropoxybenzoic acid methyl ester (CAS Number: 1394933-49-3) is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical structure, which includes a fluorine atom and an isopropoxy group. These features impart distinct steric and electronic properties, influencing its biological activity.

The compound's synthesis typically involves the esterification of 2-Fluoro-4-isopropoxybenzoic acid using methanol and an acid catalyst, such as sulfuric acid, under reflux conditions. Its reactivity includes hydrolysis, substitution reactions, and reduction processes, which can yield various derivatives useful in biological research and pharmaceutical applications.

The biological activity of 2-Fluoro-4-isopropoxybenzoic acid methyl ester is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The electronegativity of the fluorine atom can enhance the compound's binding affinity, while the isopropoxy group may increase lipophilicity, affecting its distribution and metabolism in biological systems.

Biological Activity Studies

Recent studies have explored the compound's potential in modulating enzyme activities and receptor interactions. For instance, it has been investigated for its effects on c-Myc–Max protein interactions, which are crucial in cancer biology. In electrophoretic mobility shift assays (EMSA), certain derivatives of related compounds demonstrated significant inhibitory activity against c-Myc–Max/DNA complexes, indicating that structural modifications can enhance biological efficacy .

Table 1: Inhibition of c-Myc–Max Protein Interaction

| Compound | IC50 (µM) |

|---|---|

| 4aa | 20.2 ± 1.3 |

| 4da | 11.6 ± 2.3 |

| 4ca | 43.0 ± 1.7 |

| 15 | 43.8 ± 2.9 |

| 16 | 23.8 ± 2.7 |

| 21 | 5.6 ± 0.7 |

This table illustrates the varying degrees of inhibition exhibited by compounds structurally similar to 2-Fluoro-4-isopropoxybenzoic acid methyl ester, highlighting the importance of functional groups in determining biological activity .

Case Studies

- Enzyme Interaction : In studies focusing on metabolic pathways, derivatives of this compound have been shown to interact with key metabolic enzymes, potentially influencing drug metabolism and efficacy.

- Pharmaceutical Development : As a precursor in synthesizing novel therapeutic agents, this compound has been utilized in developing drugs targeting specific diseases, particularly in oncology.

Applications in Research

The compound is used across several research domains:

- Chemistry : As a building block for synthesizing complex organic molecules.

- Biology : Investigating enzyme-substrate interactions and metabolic pathways.

- Medicine : Developing pharmaceutical compounds with potential therapeutic effects.

- Industry : Producing specialty chemicals with tailored properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.